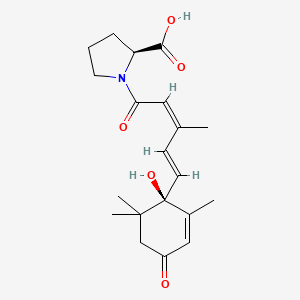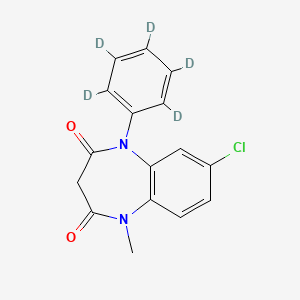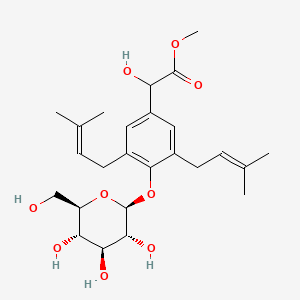
Dysprosium boride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dysprosium boride can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and self-propagating high-temperature synthesis. One common method involves the direct reaction of dysprosium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete formation of the boride compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces that allow precise control over the reaction conditions. The raw materials, dysprosium oxide and boron carbide, are mixed and subjected to high temperatures in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and ground to the desired particle size.
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form dysprosium oxide and boron oxide.
Reduction: It can be reduced by hydrogen gas at high temperatures to yield elemental dysprosium and boron.
Substitution: this compound can react with halogens to form dysprosium halides and boron halides.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and boron oxide (B₂O₃).
Reduction: Elemental dysprosium (Dy) and boron (B).
Substitution: Dysprosium halides (e.g., DyCl₃) and boron halides (e.g., BCl₃).
Applications De Recherche Scientifique
Dysprosium boride has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: this compound nanoparticles are being explored for their potential use in biomedical applications, including drug delivery and cancer therapy.
Medicine: Its magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.
Industry: this compound is used in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
Mécanisme D'action
The mechanism by which dysprosium boride exerts its effects is primarily related to its electronic structure and magnetic properties. The compound’s unique arrangement of dysprosium and boron atoms allows for strong magnetic interactions, making it an effective material for applications requiring high magnetic performance. Additionally, its high thermal stability and resistance to oxidation contribute to its effectiveness in various industrial processes.
Comparaison Avec Des Composés Similaires
- Neodymium boride (NdB₂)
- Samarium boride (SmB₆)
- Gadolinium boride (GdB₄)
Comparison: Dysprosium boride stands out due to its superior magnetic properties and higher thermal stability compared to other rare-earth borides. While neodymium boride and samarium boride are also known for their magnetic properties, this compound’s ability to maintain its magnetic performance at higher temperatures makes it particularly valuable for high-temperature applications. Gadolinium boride, on the other hand, is more commonly used for its neutron absorption properties rather than its magnetic characteristics.
Propriétés
Numéro CAS |
12008-04-7 |
|---|---|
Formule moléculaire |
B6Dy-2 |
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
dysprosium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
InChI |
InChI=1S/B6.Dy/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Clé InChI |
LKQWUOGFVNOSMD-UHFFFAOYSA-N |
SMILES canonique |
B12B3[B-]14B5[B-]23B45.[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


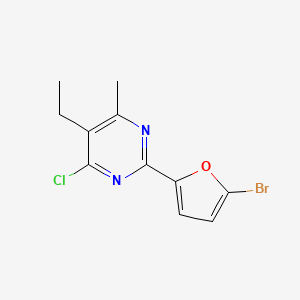


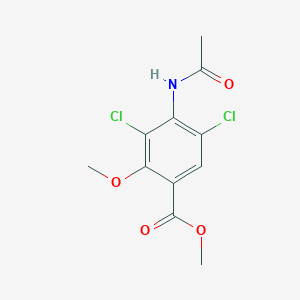
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
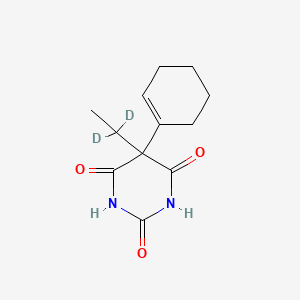
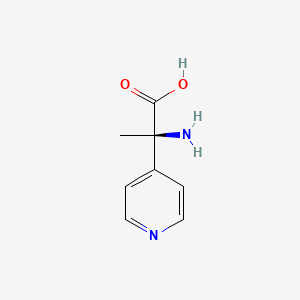
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

